Cas no 1935581-34-2 (tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate)

tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate
- tert-butyl (5-cyanothiazol-2-yl)carbamate
- Carbamic acid, N-(5-cyano-2-thiazolyl)-, 1,1-dimethylethyl ester
- 1935581-34-2
- CS-0103597
- EN300-109156
-
- インチ: 1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,1-3H3,(H,11,12,13)
- InChIKey: BINOHIGOGGNASL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=NC=C(C#N)S1
計算された属性
- せいみつぶんしりょう: 225.05719778g/mol
- どういたいしつりょう: 225.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109156-1.0g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-109156-10.0g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-109156-0.05g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 0.05g |
$756.0 | 2023-10-27 | |
Enamine | EN300-109156-0.1g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 0.1g |
$792.0 | 2023-10-27 | |
Enamine | EN300-109156-5.0g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-109156-0.5g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 0.5g |
$864.0 | 2023-10-27 | |
Enamine | EN300-109156-2.5g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 2.5g |
$1763.0 | 2023-10-27 | |
Enamine | EN300-109156-5g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 5g |
$2608.0 | 2023-10-27 | |
Enamine | EN300-109156-10g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 10g |
$3868.0 | 2023-10-27 | |
Enamine | EN300-109156-1g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 1g |
$900.0 | 2023-10-27 |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
10. Back matter
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate (CAS No. 1935581-34-2)
Tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate, with the chemical formula C9H10N2OS and CAS number 1935581-34-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and incorporates a thiazole ring, which is a heterocyclic structure known for its broad range of biological activities. The presence of a cyano group at the 5-position of the thiazole ring and a tert-butyl carbamate moiety at the 2-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The thiazole core is a privileged structure in medicinal chemistry, widely recognized for its role in various bioactive molecules. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a cyano group into the thiazole ring enhances the electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule towards biological targets. Additionally, the tert-butyl carbamate group provides steric hindrance and can influence the metabolic stability and pharmacokinetic properties of the compound.
In recent years, there has been growing interest in developing novel thiazole-based carbamates as potential therapeutic agents. One of the most compelling areas of research has been in the development of anticancer drugs. Thiazole derivatives have shown promise in inhibiting various kinases and enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain thiazole-based carbamates can selectively inhibit tyrosine kinases, which are overexpressed in many cancer cells. The tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate is being investigated for its potential to disrupt signaling pathways that are crucial for tumor growth and metastasis.
The cyano group in this compound plays a critical role in modulating its biological activity. The cyano moiety can act as a hydrogen bond acceptor, enhancing interactions with polar residues in protein targets. This feature has been exploited in designing molecules that exhibit high binding affinity to enzymes such as proteases and kinases. Furthermore, the cyano group can participate in dipole-dipole interactions, further stabilizing the binding of the compound to its target.
Another area where this compound has shown promise is in antimicrobial applications. Thiazole derivatives have been known to possess potent antimicrobial activity against a wide range of pathogens. The tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to or better than some conventional antibiotics. The unique combination of structural features in this compound allows it to disrupt essential bacterial processes such as DNA replication and cell wall synthesis.
The synthesis of tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the preparation of the thiazole core through condensation reactions between appropriate precursors. Subsequent functionalization at the 5-position with a cyano group is achieved through nucleophilic substitution or cyanation reactions. Finally, introduction of the tert-butyl carbamate group is carried out using carbamate-forming reactions such as reaction with phosgene or its equivalents.
In terms of pharmacokinetic properties, the tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate exhibits favorable solubility characteristics due to the polar nature of the thiazole ring and cyano group. This solubility profile enhances oral bioavailability, making it suitable for formulation as an oral drug delivery system. Additionally, preliminary studies suggest that this compound has good metabolic stability, which is crucial for maintaining its efficacy over time.
The potential applications of this compound extend beyond oncology and antimicrobial therapy. Researchers are exploring its utility in treating inflammatory diseases by targeting inflammatory mediators and cytokines. The cyano group and thiazole core are particularly well-suited for modulating inflammatory pathways by interacting with key enzymes such as COX-2 and LOX enzymes involved in prostaglandin synthesis.
Future directions in research on tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate include further optimization of its chemical structure to enhance potency and selectivity. Computational methods such as molecular docking and virtual screening are being employed to identify structural modifications that can improve binding affinity to biological targets. Additionally, preclinical studies are underway to evaluate its safety profile and pharmacokinetic behavior in animal models.
The development of novel pharmaceutical compounds like tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate represents a significant advancement in medicinal chemistry. The combination of structural features such as the thiazole ring, cyano group, and tert-butyl carbamate provides a versatile platform for designing molecules with diverse biological activities. As research continues to uncover new therapeutic applications for this compound, it holds promise for addressing unmet medical needs across multiple disease areas.
1935581-34-2 (tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate) 関連製品
- 80234-65-7(8(S),15(S)-DiHETE (Z, E, Z, E))
- 55226-06-7(BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-)
- 1208076-85-0(4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride)
- 1956426-26-8(tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate)
- 1936550-63-8(2-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2-hydroxyacetic acid)
- 146397-71-9(Benzaldehyde, 3-mercapto-4-methoxy-)
- 2229530-24-7(1,1,1-trifluoro-3-(2-methoxynaphthalen-1-yl)propan-2-one)
- 1368413-23-3(2-amino-4-(4-fluorophenyl)butan-1-ol)
- 2228446-60-2(2-(2-tert-butylphenyl)ethane-1-sulfonyl fluoride)
- 1361904-89-3(2',5'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid ethyl ester)




